molecular formula C18H16N2O3S B2442369 N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide CAS No. 895462-93-8

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2442369
CAS No.: 895462-93-8
M. Wt: 340.4
InChI Key: NOFOELKNHCBOAE-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a phthalimide moiety and a thioether linkage, which are often found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Thioether Formation:

    Amide Bond Formation: The final step involves coupling the phthalimide derivative with a propanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The p-tolylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like thalidomide and lenalidomide.

    Thioether-Containing Compounds: Compounds like methionine and thioethers in various drugs.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)24-10-9-15(21)19-14-4-2-3-13-16(14)18(23)20-17(13)22/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOELKNHCBOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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